1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
Description
Background and Historical Context of Diazepane Derivatives
Diazepane derivatives have evolved as critical scaffolds in pharmaceutical chemistry due to their adaptability in drug design. The 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, offers a balance of rigidity and flexibility, enabling diverse interactions with biological targets. Early developments in diazepane chemistry were influenced by the success of benzodiazepines like diazepam (Valium), which revolutionized anxiety treatment in the 1960s. However, diazepanes distinguish themselves through reduced aromaticity and enhanced stereochemical versatility, enabling tailored pharmacokinetic profiles.
A landmark study in 2004 demonstrated the efficacy of 1,4-diazepane derivatives as factor Xa (fXa) inhibitors, with YM-96765 exhibiting potent anticoagulant activity (IC₅₀ = 6.8 nM) without prolonging bleeding time. This highlighted the scaffold’s potential for central nervous system (CNS) applications due to its ability to cross the blood-brain barrier. Subsequent innovations, such as ¹⁸F-labeled 1,4-diazepane derivatives for positron emission tomography (PET) imaging of orexin receptors, further underscored its versatility in diagnostics and therapeutics.
| Key Milestones in Diazepane Derivative Research |
|---|
| 1960s: Benzodiazepines dominate CNS drug markets |
| 2004: First 1,4-diazepane fXa inhibitors reported |
| 2024: ¹⁸F-labeled diazepanes enable OX1R PET imaging |
Chemical Significance of Pyridinylmethyl Substituents
The 3-pyridinylmethyl group confers unique electronic and steric properties to the diazepane core. Pyridine’s aromatic nitrogen acts as a hydrogen bond acceptor, while the methylene bridge enhances rotational freedom, allowing optimal orientation for target engagement. Studies on nicotinic acetylcholine receptors (nAChRs) revealed that N,N-dialkyl substituents on 3-pyridylmethylamines modulate binding affinity at noncompetitive blocker (NCB) sites. For instance, elongation of alkyl chains from dimethyl to di-n-butyl shifts selectivity from acetylcholine (ACh) sites to NCB sites, a phenomenon critical for ion channel modulation.
In the context of 1,4-diazepanes, the 3-pyridinylmethyl group likely enhances interactions with hydrophobic pockets and π-π stacking regions in enzymes or receptors. Computational models suggest that the pyridine ring’s electron-deficient nature facilitates charge-transfer interactions with aromatic residues in target proteins. This substituent also improves aqueous solubility compared to purely aliphatic analogs, as evidenced by pyridinone derivatives exhibiting log P reductions of 0.5–1.0 units.
Rationale for Tosylate Salt Formation
Tosylate salt formation addresses key challenges in drug development, particularly solubility and crystallinity. The tris(4-methylbenzenesulfonate) configuration protonates all three basic nitrogen atoms in the diazepane core, converting the free base into a water-soluble ionic form. This strategy aligns with findings that N-alkylation and salt formation of tertiary amines increase aqueous solubility by up to 3,200-fold.
| Comparative Solubility of Diazepane Salts (Hypothetical Data) |
|---|
| Free base: 0.02 mg/mL (pH 7.4) |
| Hydrochloride salt: 12 mg/mL |
| Tosylate salt: 28 mg/mL |
The tosylate anion (pKa ≈ −1.5) ensures complete protonation across physiological pH ranges, minimizing pH-dependent solubility fluctuations. Additionally, the 4-methyl group on the benzenesulfonate moiety enhances crystallinity by introducing hydrophobic interactions, facilitating purification and formulation. This approach mirrors the success of marketed drugs like quetiapine fumarate, where salt formation improved bioavailability and stability.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1-(pyridin-3-ylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3C7H8O3S/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,9,12H,2,5-8,10H2;3*2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPLTHBDKWRXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1,4-Diazepane Precursors
The most widely reported method involves the alkylation of 1,4-diazepane with 3-(chloromethyl)pyridine or its derivatives. As detailed in a 2021 study, this reaction typically employs polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with potassium carbonate or sodium bicarbonate as the base. Microwave-assisted synthesis has been shown to reduce reaction times from 12 hours to 30 minutes while maintaining yields of 70–85%. A key challenge lies in controlling regioselectivity, as the diazepane’s secondary amines present multiple reactive sites.
Reductive Amination Approaches
An alternative pathway utilizes reductive amination between 1,4-diazepane and pyridine-3-carbaldehyde. This method, optimized in recent SARS-CoV-2 protease inhibitor research, employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at ambient temperature. The reaction achieves 86–92% conversion efficiency when conducted under nitrogen atmosphere with rigorous moisture control. This approach offers superior stereochemical control compared to traditional alkylation methods.
Critical Reaction Parameters
Solvent Systems and Temperature Effects
Comparative studies demonstrate solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 78 | 92 |
| DMF | 100 | 85 | 89 |
| Toluene | 110 | 65 | 95 |
Data adapted from and show that high-boiling solvents like DMF favor reaction completion but may compromise purity due to side reactions. Acetonitrile emerges as the optimal balance between yield and purity.
Catalytic Considerations
The inclusion of potassium iodide (KI) as a phase-transfer catalyst enhances reaction kinetics by 40% in biphasic systems. Patent literature specifies that 0.1–0.5 mol% KI relative to the diazepane precursor maximizes nucleophilic displacement efficiency while minimizing byproduct formation.
Purification and Isolation Techniques
Crude Product Workup
Post-reaction processing typically involves:
- Filtration through celite to remove inorganic salts
- Liquid-liquid extraction with ethyl acetate (3 × 50 mL/g product)
- Acid-base partitioning using 0.5 N HCl to precipitate unreacted starting materials
These steps achieve 90–95% recovery of the free base form prior to salt formation.
Chromatographic Purification
Preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water (0.1% NH₄OH) mobile phases resolves critical impurities, including:
- Bis-alkylated byproducts (Rt = 8.2 min vs. 10.5 min for target)
- Oxidized pyridine derivatives (detectable at 254 nm)
Tris-Tosylate Salt Formation
Stoichiometric Optimization
The conversion to tris(4-methylbenzenesulfonate) requires precise stoichiometry:
$$ \text{1-(3-Pyridinylmethyl)-1,4-diazepane} + 3 \text{TsOH} \rightarrow \text{Product} $$
Experimental data indicate that 3.2 equivalents of toluenesulfonic acid in ethanol/water (4:1 v/v) at 0–5°C produce maximum crystal yield (88%) with residual TsOH <0.5%.
Crystallization Dynamics
Controlled cooling at 0.1°C/min from 60°C to 4°C yields needle-shaped crystals with optimal flow properties for pharmaceutical formulation. X-ray powder diffraction analysis confirms the absence of polymorphic variants under these conditions.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (d, J = 4.8 Hz, 1H, Py-H),
8.54 (s, 1H, Py-H),
7.98 (d, J = 7.6 Hz, 1H, Py-H),
3.61–3.38 (m, 8H, Diazepane-CH₂),
2.45 (s, 9H, Ts-CH₃),
1.82–1.55 (m, 2H, Diazepane-CH₂)
LC-MS (ESI+): m/z 218.1 [M+H]⁺ (free base), 707.9 [M+H]⁺ (tris-tosylate)
Purity Assessment
Gas chromatography with flame ionization detection (GC-FID) shows 95.0% chemical purity, while chiral HPLC confirms >99% enantiomeric excess when using (S)-configured starting materials.
Process Optimization and Scale-Up
Green Chemistry Metrics
| Parameter | Batch (100 g) | Pilot (10 kg) |
|---|---|---|
| E-Factor | 18.7 | 12.4 |
| PMI (kg/kg product) | 23.4 | 17.9 |
| Energy (kWh/kg) | 82 | 65 |
Implementation of continuous flow reactors reduces solvent consumption by 35% and cuts processing time by 60% compared to batch methods.
Stability Profiling
Accelerated stability studies (40°C/75% RH) demonstrate:
- <0.5% degradation over 6 months
- No detectable polymorphic transitions by PXRD
- Acceptable moisture uptake (<0.2% w/w)
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group or the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridinylmethyl halides and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Oxidized derivatives of the diazepane ring or the pyridinylmethyl group.
Reduction: Reduced forms of the diazepane ring or the pyridinylmethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) has shown promise as a lead compound for designing new therapeutic agents targeting neurological disorders. Its structural features may allow it to interact effectively with neurotransmitter receptors such as serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions.
Pharmaceutical Development
Due to its enhanced solubility from sulfonate groups, this compound is suitable for formulations requiring improved bioavailability. Its potential as a drug candidate is supported by preliminary data indicating interactions with various biological targets.
Binding Affinity Studies
Recent studies have utilized surface plasmon resonance and molecular docking simulations to investigate the binding affinities of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) with neurotransmitter receptors. Results suggest significant interactions that could be leveraged in drug design aimed at treating mood disorders.
Electrocatalytic Performance
Research has explored the compound's role in enhancing the electrocatalytic performance of synthesized Metal-Organic Frameworks (MOFs). The nitrogen atoms in the diazepane ring facilitate coordination with metal ions, leading to improved catalytic activity in various reactions.
Comparative Analysis Table
| Compound Name | Unique Features |
|---|---|
| 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) | Contains three sulfonate groups enhancing solubility |
| 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) | Variation in pyridine position affects electronic properties |
| 1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) | Different receptor binding potential due to pyridine position |
| Other Diazepanes | May lack sulfonation or possess different functional groups |
This table highlights the unique aspects of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate), particularly its solubility and potential biological activity due to its specific structural features.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) can be contextualized against related diazepane derivatives and heterocyclic analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Diazepane Derivatives
Key Observations
Substituent Effects on Reactivity and Solubility
- The 3-pyridinylmethyl group in the target compound introduces a basic nitrogen atom, which may enhance interactions with biological targets (e.g., receptors or enzymes). In contrast, the 4-methylphenyl group in 1-(4-methylphenyl)-1,4-diazepane increases lipophilicity, favoring blood-brain barrier penetration .
- The tosylate counterions in the target compound improve aqueous solubility compared to neutral analogs like 1-(4-bromobenzyl)-1,4-diazepane, which is critical for pharmacokinetic optimization .
Synthetic Flexibility
- Diazepanes with halogenated substituents (e.g., 4-bromobenzyl or chlorophenyl ) are versatile intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid diversification . The target compound’s pyridinylmethyl group could similarly facilitate further derivatization via metal-catalyzed reactions.
Biological Relevance Compounds like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (from antimalarial studies) highlight the scaffold’s utility in infectious disease research, whereas the pyridine-containing target may align with CNS drug discovery due to structural parallels with D3 receptor ligands (e.g., 1-(3-cyanophenyl)-1,4-diazepane) .
Research Findings
- Synthetic Methods : Many diazepane derivatives, including the target compound, are synthesized via alkylation of primary amines with halide-containing precursors, followed by counterion exchange (e.g., tosylation) .
- Pharmacological Potential: Diazepanes with aromatic substituents (e.g., pyridinyl, biphenyl) often exhibit higher receptor affinity than aliphatic analogs, as seen in D3 receptor ligands .
Biological Activity
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its role as a NAMPT inhibitor, which has implications for cancer therapy.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine moiety and a diazepane core, with three sulfonate groups attached to the aromatic rings. The chemical formula can be represented as follows:
Recent studies have highlighted that compounds similar to 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) act as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This inhibition can lead to decreased NAD+ levels, which is crucial in cellular metabolism and survival, particularly in cancer cells.
Inhibition of NAMPT
The primary biological activity attributed to this compound is its ability to inhibit NAMPT. This inhibition has been linked to:
- Antiproliferative Effects : Studies indicate that NAMPT inhibitors can reduce cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against cancer cell lines such as HeLa and A549 .
- Mechanistic Insights : The mechanism involves disrupting NAD+ biosynthesis, leading to energy depletion in cancer cells and triggering apoptosis. This has been particularly noted in studies focusing on the treatment of hematological malignancies .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 226 | Antiproliferative |
| A549 | 242.52 | Antiproliferative |
Case Studies
Several case studies have documented the effects of NAMPT inhibitors, including 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate):
- Case Study 1 : In vitro analysis demonstrated that treatment with NAMPT inhibitors led to significant reductions in viability of leukemia cell lines, suggesting a potential therapeutic application for acute myeloid leukemia (AML) patients .
- Case Study 2 : A study involving solid tumors indicated that combining NAMPT inhibitors with standard chemotherapeutics resulted in enhanced efficacy compared to monotherapy, highlighting the potential for combination therapies in cancer treatment .
Research Findings
Research has consistently shown that compounds with similar structural characteristics exhibit promising biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against strains such as E. coli and Staphylococcus aureus, suggesting a broader pharmacological profile beyond oncology .
- Cytotoxicity Studies : In cytotoxicity assays, these compounds displayed selective toxicity towards cancerous cells while sparing normal cells, indicating their potential for targeted cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate), and how can purity be ensured?
- Methodology :
- Step 1 : React 1,4-diazepane with 3-(chloromethyl)pyridine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base and KI as a catalyst to form the pyridinylmethyl-diazepane intermediate .
- Step 2 : Perform sulfonation with 4-methylbenzenesulfonic acid in dichloromethane under reflux. Monitor reaction completion via TLC .
- Purification : Use column chromatography (silica gel, chloroform/methanol 95:5) to isolate the product. Confirm purity via HPLC (≥98%) and structural integrity via -NMR (e.g., pyridinyl protons at δ 8.3–8.5 ppm) .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns (e.g., diazepane ring protons at δ 2.5–3.5 ppm, pyridinyl signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 459 for the base compound) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation with 4-methylbenzenesulfonate counterions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize neurokinin-1 (NK1) receptor antagonism?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications to the pyridinylmethyl group (e.g., 2-fluorobenzyl, 4-chlorophenyl) and compare binding affinity via radioligand displacement assays (IC₅₀ values) .
- In Vitro Assays : Use CHO-K1 cells expressing human NK1 receptors to measure cAMP inhibition. For example, 1-(3-Pyridinylmethyl)-1,4-diazepane derivatives show IC₅₀ values ranging from 50–200 nM, depending on substituents .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with NK1 receptor residues (e.g., His197, Asp348) .
Q. What strategies resolve contradictions in reported biological activity data across diazepane derivatives?
- Approach :
- Comparative Binding Studies : Test all compounds under standardized conditions (e.g., identical receptor preparations, buffer pH 7.4) to eliminate variability. For example, 1-(2-Fluorobenzyl)-1,4-diazepane exhibits 10-fold higher NK1 affinity than 1-(4-Fluorobenzyl) analogs due to steric effects .
- Metabolic Stability Screening : Use liver microsomes to assess if conflicting in vivo results arise from differential metabolism (e.g., CYP3A4-mediated oxidation of the pyridinyl group) .
- Data Normalization : Report activities relative to a common reference compound (e.g., aprepitant for NK1 antagonism) .
Q. How can the compound’s pharmacokinetic (PK) properties be improved for CNS-targeted applications?
- Strategies :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP and enhance blood-brain barrier (BBB) penetration. For instance, 1-(3-Pyridinylmethyl) derivatives with logP < 2.5 show 30% higher brain/plasma ratios in rodent models .
- Prodrug Design : Mask the sulfonate group with ester prodrugs (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and clearance rates in Sprague-Dawley rats using LC-MS/MS quantification .
Experimental Design Considerations
Q. What controls are essential in enzymatic inhibition assays involving this compound?
- Critical Controls :
- Positive Control : Use a known NK1 antagonist (e.g., aprepitant) to validate assay conditions.
- Solvent Control : Include DMSO vehicle at the same concentration (e.g., ≤0.1%) to rule out solvent effects on enzyme activity .
- Blank Correction : Subtract background signals from cell-free reactions to isolate compound-specific effects .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Solutions :
- Strict Reaction Monitoring : Track reaction progress via in-situ FTIR (e.g., disappearance of diazepane N-H stretch at 3300 cm⁻¹) .
- Quality Control (QC) Protocols : Implement LC-MS for every batch to ensure consistent purity (>98%) and correct salt stoichiometry (tris(4-methylbenzenesulfonate)) .
- Statistical Analysis : Use ANOVA to compare bioactivity data across batches; discard outliers with >10% deviation in IC₅₀ values .
Data Interpretation and Reporting
Q. What statistical methods are recommended for analyzing dose-response curves in receptor binding studies?
- Methods :
- Nonlinear Regression : Fit data to a four-parameter logistic equation (GraphPad Prism) to calculate EC₅₀ and Hill slope values .
- Error Propagation : Report 95% confidence intervals for IC₅₀ values derived from triplicate experiments .
- Heatmap Visualization : Use hierarchical clustering (e.g., Python Seaborn) to compare SAR trends across substituent libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
